molecular formula C19H14ClFN2O B11319756 2-chloro-N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide

2-chloro-N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11319756
M. Wt: 340.8 g/mol
InChI Key: IEYLUGZSPXIFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C18H13ClFN2O. It is a member of the benzamide class of compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 3-fluorobenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .

Scientific Research Applications

2-Chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-fluorophenyl)benzamide
  • N-(3-fluorophenyl)-2-pyridinylbenzamide
  • 2-Chloro-N-(pyridin-2-yl)benzamide

Uniqueness

2-Chloro-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C19H14ClFN2O

Molecular Weight

340.8 g/mol

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14ClFN2O/c20-17-9-2-1-8-16(17)19(24)23(18-10-3-4-11-22-18)13-14-6-5-7-15(21)12-14/h1-12H,13H2

InChI Key

IEYLUGZSPXIFJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.